molecular formula C15H13N3OS B2473154 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide CAS No. 771505-22-7

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide

Cat. No. B2473154
CAS RN: 771505-22-7
M. Wt: 283.35
InChI Key: JPJQSAUKAYGDOQ-UHFFFAOYSA-N
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Description

“N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide” is a complex organic compound that contains an imidazo[2,1-b][1,3]thiazole ring, which is a type of azole heterocycle . Azole heterocycles are aromatic five-membered rings containing at least one nitrogen atom and other heteroatoms . They are found in many biologically active compounds and have a wide range of applications .

Scientific Research Applications

Synthesis and Medicinal Chemistry Strategies

Research efforts have been dedicated to modifying the structure of imidazo[1,2-a]pyrimidine compounds to reduce metabolism mediated by aldehyde oxidase (AO), a challenge in drug development. For instance, N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide was identified as a full antagonist of the androgen receptor with significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). The study explored various medicinal chemistry strategies to mitigate AO-mediated oxidation, highlighting the importance of altering heterocycles or blocking reactive sites as effective methods (Linton et al., 2011).

Biological Activities and Potential Therapeutic Applications

Several studies have synthesized and evaluated the biological activities of imidazo[1,2-a]pyridines and imidazo[2,1-b][1,3,4]thiadiazole derivatives as potential therapeutic agents:

  • Novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and assessed for their antitumor activity against leukemia cells. Certain derivatives demonstrated strong cytotoxicity, indicating their potential as chemotherapeutic agents (Karki et al., 2011).

  • Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) emerged as a promising class of anti-tuberculosis agents targeting QcrB, a component of the mycobacterial cytochrome bcc-aa3 supercomplex. These compounds displayed potent activity against Mycobacterium tuberculosis in vitro and in macrophages, underlining their potential in anti-tuberculosis therapy (Moraski et al., 2020).

Chemical Synthesis and Characterization

The synthesis of imidazo[2,1-b]thiazole derivatives and their characterization have been explored to understand their chemical properties and potential applications further:

  • Cyclocondensation reactions involving methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles have led to the formation of various compounds, including 2,3-dihydro-6H-imidazo[2,1-b]thiazol-5-one. These synthetic pathways contribute to the development of novel heterocyclic compounds with potential biological activities (Sokolov et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This is highly dependent on the specific compound and its intended use or biological activity. For example, some imidazo[2,1-b][1,3]thiazole derivatives have been found to have anticancer activities .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the wide range of biological activities exhibited by imidazo[2,1-b][1,3]thiazole derivatives , potential areas of future research could include further exploration of these activities and the development of new drugs based on this structure.

properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-14(11-1-2-11)16-12-5-3-10(4-6-12)13-9-18-7-8-20-15(18)17-13/h3-9,11H,1-2H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJQSAUKAYGDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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